2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol
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Overview
Description
2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol is a complex organic compound with the molecular formula C16H27N3O2 and a molecular weight of 293.41 g/mol . This compound is characterized by the presence of a piperazine ring, an aminoethyl group, and a phenoxyethyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol typically involves the reaction of 2-(4-(2-chloroethyl)piperazin-1-yl)ethanol with 4-(2-aminoethyl)phenol under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol: Similar structure but lacks the phenoxyethyl group.
4-(2-Aminoethyl)phenol: Contains the aminoethyl and phenol groups but lacks the piperazine ring.
2-(4-(2-Chloroethyl)piperazin-1-yl)ethanol: Precursor in the synthesis of the target compound.
Uniqueness
2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine ring and the phenoxyethyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C16H27N3O2 |
---|---|
Molecular Weight |
293.40 g/mol |
IUPAC Name |
2-[4-[2-[4-(2-aminoethyl)phenoxy]ethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H27N3O2/c17-6-5-15-1-3-16(4-2-15)21-14-12-19-9-7-18(8-10-19)11-13-20/h1-4,20H,5-14,17H2 |
InChI Key |
CPDGMVWFOFIHHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CCOC2=CC=C(C=C2)CCN |
Origin of Product |
United States |
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